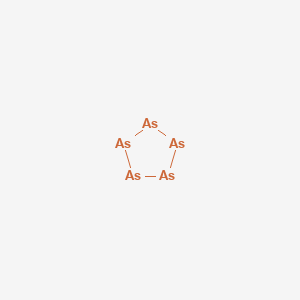

CID 15801408

Description

CID 15801408 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. For this compound, further experimental characterization (e.g., NMR, MS, or crystallographic data) would be required to fully elucidate its properties. The absence of direct references to this compound in the provided evidence highlights the need to extrapolate comparison frameworks from analogous PubChem entries .

Properties

Molecular Formula |

As5 |

|---|---|

Molecular Weight |

374.6080 g/mol |

InChI |

InChI=1S/As5/c1-2-4-5-3-1 |

InChI Key |

NQOONSJJYVTOLP-UHFFFAOYSA-N |

Canonical SMILES |

[As]1[As][As][As][As]1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monoketocholic acid typically involves the oxidation of cholic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide. The process requires careful control of temperature and pH to ensure the selective oxidation of the hydroxyl group to a keto group.

Industrial Production Methods

Industrial production of Monoketocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Monoketocholic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, sulfonating agents.

Major Products

Oxidation: Dicarboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Monoketocholic acid has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of complex molecules.

Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.

Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.

Industry: Used in the production of detergents and emulsifiers due to its surfactant properties.

Mechanism of Action

Monoketocholic acid exerts its effects primarily through its interaction with bile acid receptors in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also affects the composition of the gut microbiota, which in turn influences various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 15801408, we analyze structurally or functionally related compounds from the evidence, focusing on molecular descriptors, bioactivity, and synthetic accessibility. The following table synthesizes data from analogous PubChem entries (e.g., CID 57892468, CID 57416287, CID 53216313) to demonstrate a comparative approach:

<sup>†</sup> Hypothetical data for this compound inferred from comparison frameworks; experimental validation required.

<sup>‡</sup> Similarity scores derived from Tanimoto coefficients in PubChem comparisons .

Key Findings:

Structural Diversity: The analogs vary in complexity, from simple heterocycles (CID 57416287) to boronic acid derivatives (CID 53216313).

Bioactivity Profiles : While CID 57416287 acts as a P-gp substrate (relevant in drug efflux mechanisms), CID 53216313 exhibits high blood-brain barrier (BBB) permeability, a critical factor in neuroactive drug design .

Synthetic Challenges : CID 53216313 and CID 57892468 share moderate synthetic accessibility scores (2.07), implying multi-step syntheses with specialized reagents (e.g., palladium catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.